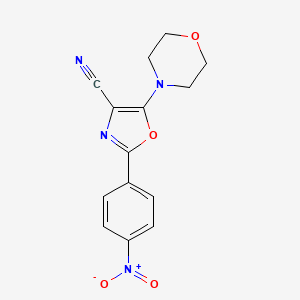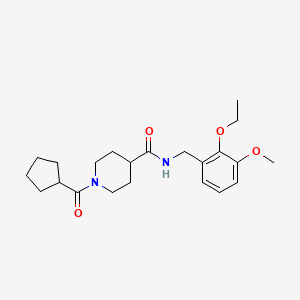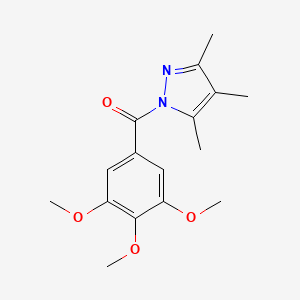![molecular formula C19H20N4O3 B5676332 5-{[(1S*,5R*)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2(1H)-pyridinone](/img/structure/B5676332.png)
5-{[(1S*,5R*)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The introduction of novel chemical entities such as "5-{[(1S*,5R*)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2(1H)-pyridinone" is pivotal in the development of new materials, pharmaceuticals, and chemical processes. Research in this area often focuses on the synthesis of novel compounds, elucidation of their molecular structures, and exploration of their chemical and physical properties to understand their potential applications.
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, utilizing strategies like ring closure and nucleophilic attack. For instance, a related synthetic approach involved ring opening followed by ring closure reactions to afford novel compounds, indicating the potential synthetic pathways that could be explored for the target compound (Halim & Ibrahim, 2022). Friedel-Crafts acylation, utilizing nucleophilic catalysts such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), represents another potential method for synthesizing pyridinylcarbonyl-containing compounds (Taylor et al., 2010).
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the chemical behavior of new compounds. Techniques such as NMR spectroscopy, X-ray crystallography, and DFT calculations are commonly employed. For similar molecules, single crystal X-ray crystallographic studies have been used to elucidate the molecular structure, supported by NMR data and DFT calculations for electronic properties analysis (Al-thamili et al., 2020).
Chemical Reactions and Properties
The reactivity and potential chemical transformations of new compounds are of significant interest. Studies on similar molecules have shown reactions like cyclopropanation, indicating the diverse chemical reactivity that can be anticipated for the target compound. For instance, azabicyclo compounds have been used as intermediates in various chemical reactions, showcasing their versatility and reactivity (Park et al., 1996).
Physical Properties Analysis
The physical properties such as solubility, melting point, and stability under various conditions are essential for practical applications. The study of related compounds, like the determination of vaporization enthalpies and crystal structures, provides insight into the stability and physical behavior of these molecules (Lipkind et al., 2011).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with different reagents, stability in various chemical environments, and potential for undergoing specific chemical transformations, is crucial. The synthesis and properties of closely related molecules suggest avenues for exploring the chemical behavior of the target compound, including its potential as a catalyst or in forming novel polymers or materials (Weber et al., 2008).
特性
IUPAC Name |
5-[(1S,5R)-3-(pyridine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c24-17-7-5-14(9-21-17)18(25)23-11-13-4-6-15(23)12-22(10-13)19(26)16-3-1-2-8-20-16/h1-3,5,7-9,13,15H,4,6,10-12H2,(H,21,24)/t13-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFMAHINVIBDAT-DZGCQCFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)C3=CNC(=O)C=C3)C(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CNC(=O)C=C3)C(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(1S*,5R*)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2(1H)-pyridinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-1-(2-methoxyphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5676279.png)

![N-(4-{[(2-isopropylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5676302.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]acetamide](/img/structure/B5676304.png)
amino]-2-hydroxypropyl}sulfamate](/img/structure/B5676311.png)
![2-methyl-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1-benzofuran-5-carboxamide dihydrochloride](/img/structure/B5676312.png)
![N-(2-fluorophenyl)-6-oxo-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5676320.png)
![3-(1H-1,2,3-benzotriazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide](/img/structure/B5676323.png)


![1-{4-methyl-2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]pyrimidin-5-yl}ethanone](/img/structure/B5676343.png)
![(3R)-1-[(2-methoxyphenyl)sulfonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5676348.png)